Cas no 95-55-6 (2-Aminophenol)

2-Aminophenol is an organic compound,The chemical formula isC6H4(OH)NH2,Commonly known as o-aminophenol,White or light gray crystalline powder,It is one of the isomers of aminophenol,The other two isomers are3-Aminophenol and4-Aminophenol.mainuse to: used to make dyes\medicine\Plastic curing agent.
2-Aminophenol structure
2-Aminophenol structure
2-Aminophenol
95-55-6
C6H7NO
109.125881433487
MFCD00007690
34804
5801

2-Aminophenol Properties

Names and Identifiers

    • 2-Aminophenol
    • 2-Amino-1-hydroxybenzene
    • 2-Hydroxyaniline
    • ortho amino phenol
    • o-Hydroxyaniline
    • O-Aminophenol
    • 2-AMINOPHENOL TECHNICAL GRADE
    • 1-amino-2-hydroxybenzene
    • 1-hydroxy-2-aminobenzene
    • 2-amino-phenol
    • 2-AMINOPHENOL FOR SYNTHESIS
    • 2-HYDROXYANILIN
    • benzofurgg
    • Mesalamine Impurity C
    • Mesalazine Impurity C
    • OAP
    • Orsin
    • ortho-hydroxyaniline
    • PHENOL,2-AMINO-
    • Ursol 3GA
    • Zoba 3GA
    • 2-Aminophenol (ACI)
    • Phenol, o-amino- (8CI)
    • (2-Hydroxyphenyl)amine
    • 2-Aminophenyl alcohol
    • 2-Hydroxybenzenamine
    • BASF Ursol 3GA
    • Benzofur GG
    • C.I. 76520
    • C.I. Oxidation Base 17
    • Fouramine OP
    • Nako Yellow 3GA
    • NSC 1534
    • NSC 226261
    • o-Aminohydroxybenzene
    • o-Aminophenol
    • o-Hydroxyphenylamine
    • Paradone Olive Green B
    • Pelagol 3GA
    • Pelagol Grey GG
    • Rodol 2G
    • 2-AMINOPHENOL
    • 2-Aminobenzenol
    • MLS002454422
    • MLSMR
    • SMR001372016
    • Mesalazine Imp. C
    • CI 76520
    • 2hydroxyaniline
    • CHEMBL28319
    • NSC-1534
    • 3-bromo-1-methyl-quinolin-2-one
    • AKOS000119785
    • HMS3039N03
    • 2Amino1hydroxybenzene
    • Epitope ID:128160
    • 2-Aminophenol 100 microg/mL in Acetonitrile
    • C01987
    • NS00001117
    • 2AF
    • 2-AMINOPHENOL [HSDB]
    • Phenol, 2-amino-
    • O-AMINOHYDROXYBENZENE
    • O-AMINOPHENOL [INCI]
    • WLN: ZR BQ
    • MESALAZINE IMPURITY C [EP IMPURITY]
    • amino-phenol
    • Mesalazine impurity C, European Pharmacopoeia (EP) Reference Standard
    • BASF ursol 3GA
    • 2-hydroxybenzenamine
    • Phenol, o-amino-
    • 2aminophenol
    • EN300-17960
    • 2-Aminophenol; Mesalazine Imp. C (EP); Mesalazine Impurity C
    • NCGC00091188-03
    • EINECS 202-431-1
    • SCHEMBL24436
    • DB01726
    • 2Hydroxyanaline
    • 2-amino-hydroxybenzene
    • Tox21_200932
    • c0316
    • 2-AMINOPHENOL [USP IMPURITY]
    • 2-aminohydroxybenzene
    • 95-55-6
    • oHydroxyphenylamine
    • AI3-09065
    • O-Amino phenol
    • Phenol, amino-
    • 36683_RIEDEL
    • CI Oxidation Base 17
    • 2-Aminophenol (Mesalazine Impurity C - PhEur), Pharmaceutical Secondary Standard; Certified Reference Material
    • 2-Hydroxyanaline
    • 2-amino phenol
    • Nako yellow EGA
    • Benzene, 1-hydroxy-2-amine-
    • 1Hydroxy2aminobenzene
    • A0335
    • UNII-23RH73DZ65
    • Phen-2,3,4,5-D4-OL, 6-amino-
    • ZINC00157526
    • O-AMINOPHENOL [MI]
    • 2-Aminophenol, puriss., 99.5%
    • EXPT00102
    • 2-AMINO-PHENOLE
    • F2190-0437
    • W-100162
    • D88377
    • o-Aminophenol [UN2512] [Poison]
    • MFCD00007690
    • 2-Aminophenol, purum, >=98.0% (HPLC)
    • A1106
    • EC 202-431-1
    • NCGC00258486-01
    • HSDB 4246
    • Nako Yellow ga
    • oAminophenol
    • 23RH73DZ65
    • DB-024292
    • 8CFFFA6B-6ACF-4377-B782-47586CF00CCB
    • STR00335
    • oHydroxyaniline
    • Phenol, o-amino-, hydrochloride
    • Z57127952
    • CCRIS 4144
    • CI-76520
    • MESALAZINE IMPURITY C (EP IMPURITY)
    • 1ST2903
    • ortho-aminophenol
    • Phenol, oamino
    • 1Amino2hydroxybenzene
    • CS-D1201
    • AMINOPHENOL, O-
    • DTXCID104498
    • 2-Aminophenol, 99%
    • NSC1534
    • O-AMINOPHENOL
    • 2-Aminophenol, PESTANAL(R), analytical standard
    • Phenol, 2amino
    • NCGC00091188-02
    • BIDD:GT0801
    • NCGC00091188-01
    • CHEBI:18112
    • BP-13471
    • aniline, 2-hydroxy-
    • Amino-2-phenol
    • Q1089204
    • CAS-95-55-6
    • UN2512
    • DTXSID8024498
    • Questiomycin B
    • 2-AMINOPHENOL (USP IMPURITY)
    • STK286021
    • bmse000310
    • +Expand
    • MFCD00007690
    • CDAWCLOXVUBKRW-UHFFFAOYSA-N
    • 1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
    • OC1C(N)=CC=CC=1
    • 606075

Computed Properties

  • 109.05300
  • 2
  • 2
  • 0
  • 109.052764
  • 8
  • 74.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 7
  • 0
  • 46.2

Experimental Properties

  • 1.55560
  • 46.25000
  • 461
  • 1.5444 (estimate)
  • 17 g/L (20 ºC)
  • 164 ºC (11 mmHg)
  • 170-175 °C (lit.)
  • 0.0±0.5 mmHg at 25°C
  • Fahrenheit: 334.4 ° f < br / > Celsius: 168 ° C < br / >
  • 17 g/L (20°C)
  • White or light gray crystalline powder [1]
  • 6.5-7.5 (10g/l, H2O, 20℃)
  • Stable, but may be air or light sensitive. Incompatible with strong oxidizing agents.
  • Soluble in cold water \ ethanol \ benzene \ ether [4]
  • Sensitive to light and air
  • 4.78, 9.97(at 20℃)
  • 76520
  • 1.328

2-Aminophenol Security Information

  • GHS07 GHS07 GHS08 GHS08
  • SJ4950000
  • 2
  • 6.1
  • S28-S36/37-S28A-S45-S36/37/39-S26
  • III
  • R20/22; R68
  • Xn Xn
  • UN 2512 6.1/PG 3
  • H302,H332,H341
  • P281
  • warning
  • Store at room temperature
  • III
  • 20/22-68
  • Warning
  • Yes
  • 6.1
  • 8-10-23

2-Aminophenol Customs Data

  • 29222900
  • China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Aminophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  3 h, 1 MPa, 80 °C
Reference
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; Zhang, Xingcong; Sun, Qingdi; He, Qian; Ji, Hongbing; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel (2:1) Solvents: Tetrahydrofuran ;  3 h, 2.5 MPa, 95 °C
Reference
NiOx-promoted Cu-based catalysts supported on AlSBA-15 for chemoselective hydrogenation of nitroarenes
Li, Xiuli; Tan, Yuan; Liu, Zongyang; Su, Juan; Xiao, Yan; et al, Journal of Catalysis, 2022, 416, 332-343

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Copper oxide (CuO) ,  Gold Solvents: Water ;  40 min, rt
Reference
Gold nanoparticles supported on NiO and CuO: The synergistic effect toward enhanced reduction of nitroarenes and A3-coupling reaction
Gholinejad, Mohammad ; Khezri, Rahimeh; Nayeri, Sara; Vishnuraj, Ramakrishnan; Pullithadathil, Biji, Molecular Catalysis, 2022, 530,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Silver Solvents: Water ;  rt; 35 min, rt
1.2 Solvents: Ethyl acetate ;  rt
Reference
Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compounds
Rajendiran, Rajesh; Seelam, Prem Kumar; Patchaiyappan, Arunkumar; Balla, Putrakumar; Shankar, Harisingh; et al, Chemical Engineering Journal (Amsterdam, 2023, 451,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium Solvents: Ethanol ,  Water ;  30 min, 30 °C
Reference
A simple and versatile synthesis strategy of hollow MOFs for CO2 separation and catalysis
Shao, Yanhua; Xu, Jie; Low, Ze-Xian; Chen, Chunhong; Jiang, Hong; et al, Chemical Communications (Cambridge, 2022, 58(57), 7944-7947

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) ,  Palladium ,  Chitosan (palladium complexes) Solvents: Ethanol ,  Water ;  4 min, rt
Reference
Catalytic reduction of nitroarenes and degradation of dyes at room temperature by an efficient NNN pincer palladium catalyst based on the magnetic amino-triazole-modified chitosan
Rafiee, F.; Rezaee, M., Reactive & Functional Polymers, 2022, 172,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Hexamethylenetetramine ,  Iron carbide (Fe3C) ,  Lanthanum chloride oxide (LaClO) ,  Carbon nitride Solvents: Ethanol ;  11 h, 85 °C
Reference
A highly efficient LaOCl supported Fe-Fe3C-based catalyst for hydrogenation of nitroarenes fabricated by coordination-assisted pyrolysis
Li, Xuewei; She, Wei; Wang, Jing; Li, Weizuo; Li, Guangming, Catalysis Science & Technology, 2021, 11(13), 4627-4635

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Copper Solvents: Methanol ;  15 min, 40 °C
Reference
Preparation of thermal stable supported metal (Cu, Au, Pd) nanoparticles via crosslinking cellulose gel confinement strategy
Peng, Weidan; Yan, Yukun; Zhang, Dawei; Zhou, Yangtao; Na, Duo; et al, Colloids and Surfaces, 2021, 624,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (Candida parapsilosis-supported) Solvents: Water ;  0 - 4 °C; 5 min, 4 °C; 4 h, rt
Reference
Yeast supported gold nanoparticles: an efficient catalyst for the synthesis of commercially important aryl amines
Krishnan, Saravanan; Patel, Paresh N.; Balasubramanian, Kalpattu K.; Chadha, Anju, New Journal of Chemistry, 2021, 45(4), 1915-1923

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Magnesium ,  Nickel ,  Carbon Solvents: Ethanol ;  1 MPa, rt → 60 °C; 2 h, 1 MPa, 60 °C
Reference
Preparation method of aminophenol compounds
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  1 MPa, rt → 60 °C; 2 h, 60 °C
Reference
Preparation of aminophenol compound
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt (nitrogen-doped carbon encapsulated) Solvents: Ethanol ;  120 min, 80 °C
Reference
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst
Chen, Shuo; Ling, Li-Li; Jiang, Shun-Feng; Jiang, Hong, Green Chemistry, 2020, 22(17), 5730-5741

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Iron ,  Platinum Solvents: Methanol ;  15 min, 1 atm, 20 °C
Reference
Selectivity control of Pt/SiC catalysts for photothermocatalytic hydrogenation of 3-nitrostyrene
Hou, Dong-Fang; Jiao, Zhi-Feng; Liang, Zai-Peng; Wang, Yun-Wei; Guo, Xiao-Ning; et al, Applied Surface Science, 2020, 526,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium tetrafluoroborate Solvents: Water ;  10 min, rt
Reference
Co/Cu bimetallic ZIF as New heterogeneous catalyst for reduction of nitroarenes and dyes
Gholinejad, Mohammad ; Naghshbandi, Zhwan; Sansano, Jose M., Applied Organometallic Chemistry, 2020, 34(4),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 2395023-30-8 Solvents: Ethanol ;  0.5 - 2 h, 60 °C
Reference
Highly efficient MoIV3···SbIII cluster frustrated Lewis pair hydrogenation
Yu, Fang; Xu, Li, Dalton Transactions, 2019, 48(47), 17445-17450

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron (Nitrogen-doped Carbon Supported FeOx catalyst) Solvents: Ethanol ;  rt → 85 °C; 5 h, 85 °C
Reference
Enhanced catalytic performance of nitrogen-doped carbon supported FeOx-based catalyst derived from electrospun nanofiber crosslinked N, Fe-containing MOFs for efficient hydrogenation of nitroarenes
Li, Xuewei; Qi, Tianqinji; Wang, Jing; She, Wei; Mao, Guijie; et al, Molecular Catalysis, 2019, 477,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ;  25 min, 0.5 MPa, 80 °C
Reference
Preparation of nitrogen-modified carbon-supported noble metal hydrogenation catalyst and application thereof in hydrogenation reaction of nitrobenzene compounds
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Carbon Solvents: Ethanol ;  80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  10 h, 80 °C
Reference
Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated Nitrobenzenes
Lv, Jing; Zheng, Yunfeng; Zhu, Yangyang; Yuan, Man; Chang, Yanlong; et al, ChemistrySelect, 2019, 4(14), 4083-4091

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Silver(2+), tetratetracontakis(2-phenylethynyl)tetraheptaconta-, nitrate (1:2) Solvents: Tetrahydrofuran ;  1.5 h, 40 bar, rt → 160 °C
Reference
Atomically precise Ag nanoclusters intercalated in zirconium pyrophosphate for efficient hydrogenation of nitroaromatics
Gong, Honghui; Lin, Lina; Zhao, Xiuge; Li, Huan; Li, Difan; et al, Applied Catalysis, 2019, 574, 1-9

2-Aminophenol Related Literature